1,2,4-Trimethylcyclohexane

Catalog No.
S575991
CAS No.
2234-75-5
M.F
C9H18
M. Wt
126.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trimethylcyclohexane

CAS Number

2234-75-5

Product Name

1,2,4-Trimethylcyclohexane

IUPAC Name

1,2,4-trimethylcyclohexane

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3

InChI Key

VCJPCEVERINRSG-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)C)C

Synonyms

1,2,4-trimethylcyclohexane

Canonical SMILES

CC1CCC(C(C1)C)C

The origin of 1,2,4-trimethylcyclohexane can be through various synthetic routes, but it's not naturally abundant. Researchers can synthesize it from starting materials like cyclohexane or other related compounds [].


Molecular Structure Analysis

The key feature of 1,2,4-trimethylcyclohexane's structure is the presence of three methyl groups as substituents on a cyclohexane ring. The cyclohexane ring itself has a chair conformation, which is the most stable arrangement for six-membered rings with single bonds []. The three methyl groups can have different orientations relative to the plane of the ring, leading to stereoisomers.

A notable aspect of the structure is the potential for steric hindrance. Steric hindrance arises due to the repulsion between the bulky methyl groups when they are positioned close together on the cyclohexane ring. This can affect the physical and chemical properties of the molecule.


Chemical Reactions Analysis

There are various reactions 1,2,4-trimethylcyclohexane can undergo. Here are some relevant examples:

  • Bromination: Treatment with bromine (Br2) in the presence of a catalyst like light or heat can lead to the substitution of a hydrogen atom on the cyclohexane ring with a bromine atom. The exact position of the bromine substitution depends on reaction conditions.

C6H13(CH3)3 + Br2 -> C6H12Br(CH3)3 + HBr (Equation 1)

  • Oxidation

    Under strong oxidizing conditions, the cyclohexane ring can be broken, leading to the formation of smaller molecules like carboxylic acids [].

  • Alkylation

    Reactions with alkylating agents can introduce additional carbon chains to the molecule. The specific reaction conditions determine the site and nature of the alkylation.

These are just a few examples, and the specific reactions will depend on the desired outcome and reaction conditions.


Physical And Chemical Properties Analysis

  • Melting Point: -34.3 °C []
  • Boiling Point: 147 °C []
  • Density: 0.77 g/cm³ [] (approximate value)
  • Solubility: Insoluble in water, but soluble in most organic solvents like hexane and toluene [].

Solvent

Due to its non-polar nature and relatively high boiling point (around 125 °C), 1,2,4-TMCH serves as a suitable solvent for various nonpolar and slightly polar materials in scientific research. Its ability to dissolve organic substances makes it valuable in applications like:

  • Extraction and purification: 1,2,4-TMCH can be used to extract and purify various organic compounds from complex mixtures, such as those found in natural products or biological samples. Source: )
  • Synthesis reactions: It can act as a reaction medium for organic synthesis reactions, particularly those involving nonpolar or slightly polar reagents. Source:

Reference standard

The consistent properties of 1,2,4-TMCH make it a suitable reference standard in various analytical techniques. For example, it can be used to:

  • Calibrate instruments: Researchers can use 1,2,4-TMCH to calibrate analytical instruments like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy for accurate analysis of other compounds. Source: )

Research on physical properties

The unique structure and properties of 1,2,4-TMCH itself can be the subject of scientific research. Studies may investigate:

  • Thermodynamic properties: Researchers can measure and analyze the thermodynamic properties of 1,2,4-TMCH, such as its heat capacity, enthalpy of formation, and entropy, to understand its behavior at different temperatures and pressures. Source: )
  • Conformational analysis: The different arrangements of the methyl groups in the isomers of 1,2,4-TMCH can be studied to understand their impact on the molecule's conformation and stability. Source: )

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

7667-60-9
2234-75-5

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Modify: 2023-08-15

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